3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfonyl group, an azetidine ring, a carbonyl group, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions of 4-methyl-4H-1,2,4-triazole with other reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,4-triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, compounds containing a 1,2,4-triazole ring are generally stable and exhibit good thermal properties .Scientific Research Applications
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives, closely related to the structure , have been studied for their antifungal activity and immunomodulating properties. These compounds exhibit significant in vivo efficacy against Candida species, attributing their action to the metabolic conversion to active antifungal compounds and the capability to stimulate the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).
Broad Biological Activities of Triazole Derivatives
Novel triazole derivatives have been the subject of patents and research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The structural flexibility of triazoles allows for varied biological applications, underscoring the importance of such compounds in drug development (V. Ferreira et al., 2013).
Triazine-Based Compounds and Pharmacological Activity
Triazine, another core structure similar to triazoles, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral effects. The triazine scaffold serves as a promising core moiety for future drug development due to its potent pharmacological activities (Tarawanti Verma et al., 2019).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of azole compounds, specifically through the ABTS/PP decolorization assay, sheds light on the reaction pathways contributing to their antioxidant properties. This research contributes to understanding the specificity and relevance of these compounds in various biological contexts, including their potential therapeutic applications (I. Ilyasov et al., 2020).
Synthesis and Properties of Triazole Derivatives
The synthesis and physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, have been extensively studied. These compounds find applications in medicine, pharmacy, engineering, and agriculture, highlighting the versatility of triazole derivatives in scientific research (V. Parchenko, 2019).
Future Directions
properties
IUPAC Name |
3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)11-4-2-3-10(5-11)6-15/h2-5,9,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVMHWDTNQBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.